

LpIrf-NH2 Peptide: A Technical Guide on Structure, Sequence, and Function

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Compound of Interest		
Compound Name:	Lplrf-NH2	
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Abstract

LpIrf-NH2 is a vertebrate neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, originally isolated from the chicken brain. Characterized by its C-terminal Arginyl-Phenylalaninamide motif, **LpIrf-NH2** has garnered scientific interest for its physiological activities, including anorexigenic effects and the ability to increase arterial blood pressure. This technical guide provides a comprehensive overview of the structure, sequence, and known biological functions of **LpIrf-NH2**. It details experimental methodologies for its study and explores its potential signaling pathways, offering a valuable resource for researchers in neuroscience and drug development.

Structure and Sequence

The **LpIrf-NH2** peptide is a pentapeptide with the following amino acid sequence:

Leucyl-Prolyl-Leucyl-Arginyl-Phenylalaninamide

This can be represented as:

Leu-Pro-Leu-Arg-Phe-NH2

The "-NH2" at the C-terminus indicates that the terminal carboxyl group is amidated, a common feature among FMRFamide-related peptides that is often crucial for their biological activity.



Table 1: Physicochemical Properties of LpIrf-NH2

Property	Value
Amino Acid Sequence	Leu-Pro-Leu-Arg-Phe
C-terminal modification	Amidation
Molecular Formula	C32H53N9O5
Molecular Weight	659.83 g/mol

Biological Activity and Quantitative Data

LpIrf-NH2 exhibits distinct physiological effects, positioning it as a molecule of interest for further investigation.

Anorexigenic Effect

LpIrf-NH2 has been observed to have an anorexigenic (appetite-suppressing) effect. Quantitative data on the dose-response relationship and receptor binding affinities related to this effect are still emerging.

Cardiovascular Effects

The peptide has been shown to increase arterial blood pressure. The precise mechanisms and dose-dependent effects on the cardiovascular system are areas of ongoing research.

Receptor Binding

LpIrf-NH2 has been shown to interact with avian pancreatic polypeptide (APP) binding sites in the chicken cerebellum. A study demonstrated that **LpIrf-NH2** competes for these binding sites with an affinity comparable to that of FMRFamide and C-terminal fragments of APP and Neuropeptide Y (NPY).[1] The C-terminal Arg-Phe-NH2 motif is considered essential for this binding activity.[1]

Table 2: Receptor Binding Data for Lplrf-NH2



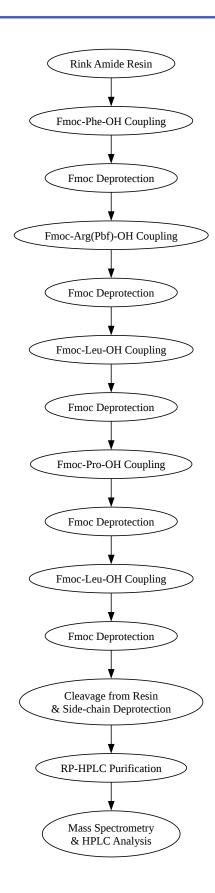
Ligand	Receptor/Bindi ng Site	Tissue	Species	IC50
Lplrf-NH2	Avian Pancreatic Polypeptide Binding Sites	Cerebellum	Chicken	In the same approximate range as FMRFamide, APP (C-terminal pentapeptide), and NPY (C- terminal pentapeptide)[1]

Note: Specific IC50 values were not provided in the cited literature, but the relative affinity was established.

Experimental ProtocolsPeptide Synthesis and Purification

LpIrf-NH2 can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.





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Caption: Workflow for a competitive receptor binding assay.



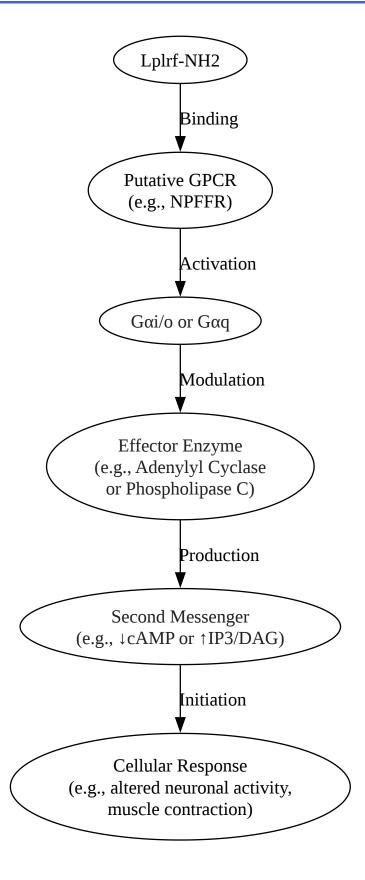
Methodology:

- Membrane Preparation: Homogenize the tissue of interest (e.g., chicken cerebellum) and prepare a crude membrane fraction by differential centrifugation.
- Radiolabeled Ligand: Use a radiolabeled ligand known to bind to the target receptor (e.g., [1251]-Avian Pancreatic Polypeptide).
- Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled **LpIrf-NH2**.
- Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the LpIrf-NH2
 concentration to determine the IC50 value (the concentration of LpIrf-NH2 that inhibits 50%
 of the specific binding of the radioligand).

Signaling Pathways

While the specific receptor and downstream signaling cascade for **LpIrf-NH2** are not yet fully elucidated, its classification as an RFamide peptide suggests it likely acts through a G-protein coupled receptor (GPCR). The broader family of RFamide peptides is known to interact with receptors such as the neuropeptide FF receptors (NPFF1R and NPFF2R), which typically couple to $G\alpha i/o$ proteins, and the prolactin-releasing peptide receptor (GPR10), which couples to $G\alpha g$.





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References

- 1. Recognition of neuropeptides FMRFamide and LPLRFamide by chicken cerebellum avian pancreatic polypeptide binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
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